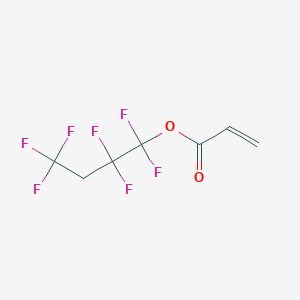
1,1,2,2,4,4,4-Heptafluorobutyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its high fluorine content, which imparts unique properties such as low surface energy, chemical resistance, and hydrophobicity. It is commonly used in various industrial and scientific applications due to these distinctive features.
Métodos De Preparación
The synthesis of 1,1,2,2,4,4,4-Heptafluorobutyl prop-2-enoate typically involves the esterification of acrylic acid with 1,1,2,2,4,4,4-heptafluorobutanol . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial production methods often involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This ensures a steady supply of the compound and allows for large-scale production.
Análisis De Reacciones Químicas
1,1,2,2,4,4,4-Heptafluorobutyl prop-2-enoate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers with unique properties such as low refractive index and high chemical resistance.
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions, leading to the formation of various derivatives.
Common reagents used in these reactions include initiators like benzoyl peroxide for polymerization and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,2,2,4,4,4-Heptafluorobutyl prop-2-enoate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,1,2,2,4,4,4-Heptafluorobutyl prop-2-enoate primarily involves its ability to undergo polymerization and form stable polymers. The fluorine atoms in the compound contribute to its chemical resistance and low surface energy, making it effective in applications where durability and non-stick properties are essential . The molecular targets and pathways involved in its action are related to its interaction with other molecules during polymerization and its resistance to degradation.
Comparación Con Compuestos Similares
1,1,2,2,4,4,4-Heptafluorobutyl prop-2-enoate can be compared with other fluorinated acrylates such as:
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: Similar in structure but with a methacrylate group instead of an acrylate group, leading to different polymerization properties.
1H,1H-Heptafluorobutyl acrylate: Another fluorinated acrylate with similar applications but slightly different chemical properties.
The uniqueness of this compound lies in its specific combination of fluorine atoms and acrylate functionality, which imparts a balance of reactivity and stability that is valuable in various applications.
Propiedades
Número CAS |
51053-31-7 |
|---|---|
Fórmula molecular |
C7H5F7O2 |
Peso molecular |
254.10 g/mol |
Nombre IUPAC |
1,1,2,2,4,4,4-heptafluorobutyl prop-2-enoate |
InChI |
InChI=1S/C7H5F7O2/c1-2-4(15)16-7(13,14)5(8,9)3-6(10,11)12/h2H,1,3H2 |
Clave InChI |
VWYCVZXPYHGXNI-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OC(C(CC(F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


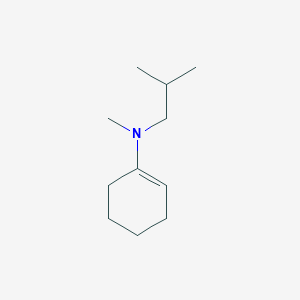
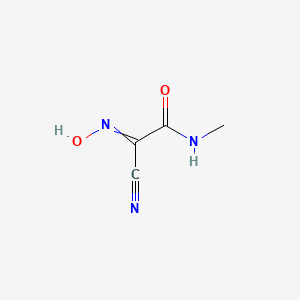
![2,2'-[(2-Ethylhexyl)imino]diethanol](/img/structure/B14649993.png)
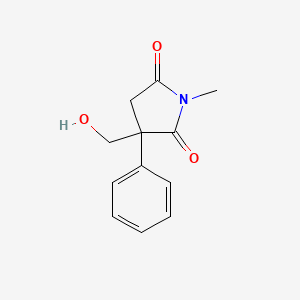
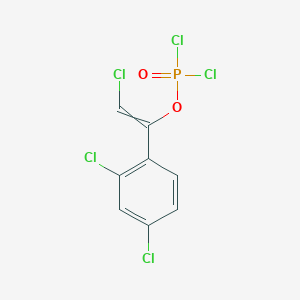
![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]decane](/img/structure/B14650016.png)
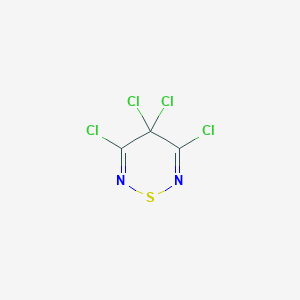
![1h-[1,2]Diazepino[1,7-a]benzimidazole](/img/structure/B14650027.png)
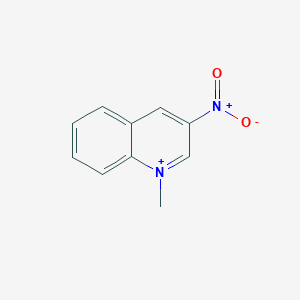
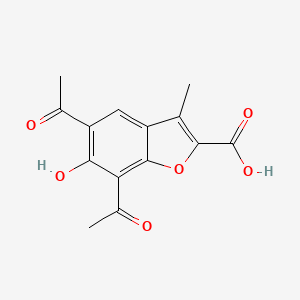
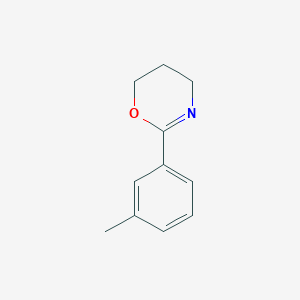
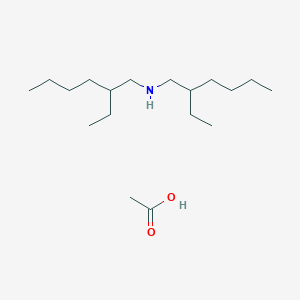
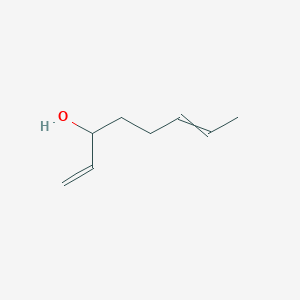
![(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B14650062.png)
